molecular formula C13H7F3INO2 B131513 3,4-Difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoic acid CAS No. 391211-97-5

3,4-Difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoic acid

Cat. No. B131513
M. Wt: 393.1 g/mol
InChI Key: REMYZOSCCVDLDL-UHFFFAOYSA-N
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Description

The compound 3,4-Difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoic acid is a multifluorinated aromatic compound that is likely to possess unique chemical and physical properties due to the presence of fluorine and iodine atoms. Fluorinated aromatic compounds are known for their applications in pharmaceuticals, agrochemicals, and advanced materials due to their enhanced stability, lipophilicity, and ability to modulate biological activity .

Synthesis Analysis

The synthesis of fluorinated aromatic compounds can be complex due to the challenges associated with selective fluorination. However, methods such as the Jacobsen cyclization have been used to synthesize related fluorinated benzothiazoles, which suggests that similar cyclization methods could potentially be applied to synthesize the compound . Additionally, the use of aqueous hydrofluoric acid in the presence of iodosylbenzene has been reported as a practical method for the fluorination of 1,3-dicarbonyl compounds, which could be relevant for introducing fluorine atoms into the benzoic acid moiety .

Molecular Structure Analysis

The molecular structure of fluorinated aromatic compounds can be significantly influenced by the presence of fluorine atoms. For instance, the structure of flufenamic acid, a related compound, shows that the carboxyl group and the phenyl ring are nearly coplanar, and the presence of fluorine atoms can affect the overall geometry of the molecule . This suggests that the molecular structure of 3,4-Difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoic acid would also be influenced by its fluorine substituents, potentially affecting its reactivity and interactions.

Chemical Reactions Analysis

Fluorinated compounds often exhibit unique reactivity due to the electron-withdrawing nature of fluorine. The presence of multiple fluorine atoms can enhance the acidity of adjacent functional groups, as seen in the high acidity of the fluorophenol moiety in related benzoxazole and benzothiazole compounds . This property could influence the chemical behavior of the carboxylic acid group in 3,4-Difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoic acid, potentially affecting its reactivity in condensation reactions or its ability to form salts and esters.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated aromatic compounds are often characterized by high thermal stability, low moisture absorption, and unique optical properties. For example, soluble fluoro-polyimides derived from related fluorinated aromatic diamines exhibit excellent thermal stability and hygrothermal stability . Additionally, fluorinated compounds can serve as fluorogenic reagents for high-sensitivity chromatographic analysis due to their fluorescent properties . The presence of a cubic phase in a related mesogen suggests that 3,4-Difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoic acid could also exhibit interesting phase behavior and self-assembly properties, which could be explored for material science applications .

Scientific Research Applications

Vasodilator Activity

3,4-Difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoic acid has been studied for its vasodilator activity. It is an activator of soluble guanylyl cyclase (sGC), which is involved in promoting vasodilation in the pulmonary and systemic vascular beds. This activity is enhanced by specific conditions, indicating the potential for therapeutic applications in managing conditions like pulmonary hypertension (Pankey et al., 2011).

Radiotracer Development

The compound has been part of research exploring new radiofluorinated m-tyrosine analogs for imaging central dopaminergic mechanisms. These analogs, including 6-[18F]fluoro-L-m-trosine (6-FMT), have shown promising results in detecting abnormalities in dopaminergic pathways and could be significant for studying neurological conditions like Parkinson's disease (Barrio et al., 1996).

Radiopharmaceutical Development

The compound has also been involved in the development of novel radiopharmaceuticals for tumor imaging. Derivatives like 2-amino-3-[18F]fluoro-2-methylpropanoic acid (FAMP) and 3-[18F]fluoro-2-methyl-2-(methylamino)propanoic acid (N-MeFAMP) have been studied for their potential in detecting intracranial neoplasms using positron emission tomography (PET) (McConathy et al., 2002).

Metabolism Research

Research on the metabolism of related compounds provides insights into the biotransformation and excretion patterns of these chemicals in organisms. Studies have revealed various pathways and metabolites, contributing to a better understanding of the compound's pharmacokinetics and potential toxicities (Schweinsberg et al., 1979).

Environmental Impact and Degradation

Studies on polyfluoroalkyl chemicals, which share structural similarities with 3,4-Difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoic acid, shed light on the environmental impact and degradation pathways of these chemicals. Understanding the environmental fate, biodegradability, and toxic profiles of these chemicals is crucial for assessing risks and developing strategies for mitigation (Liu & Mejia Avendaño, 2013).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed . It should be stored in a dark place, sealed in dry, at room temperature .

properties

IUPAC Name

3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3INO2/c14-8-3-2-7(13(19)20)12(11(8)16)18-10-4-1-6(17)5-9(10)15/h1-5,18H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REMYZOSCCVDLDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)F)NC2=C(C=CC(=C2F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90621703
Record name 3,4-Difluoro-2-(2-fluoro-4-iodoanilino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoic acid

CAS RN

391211-97-5
Record name 2-(2-Fluoro-4-iodoanilino)-3,4-difluorobenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0391211975
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Difluoro-2-(2-fluoro-4-iodoanilino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 391211-97-5
Source European Chemicals Agency (ECHA)
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Record name 2-(2-FLUORO-4-IODOANILINO)-3,4-DIFLUOROBENZOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
M Korkutata, T Saitoh, Y Cherasse, S Ioka, F Duo… - …, 2019 - Elsevier
Insomnia is one of the most common sleep problems with an estimated prevalence of 10%–15% in the general population. Although adenosine A 2A receptor (A 2A R) agonists strongly …
Number of citations: 31 www.sciencedirect.com
X Li, J Hou, C Wang, X Liu, H He, P Xu, Z Yang, Z Chen… - Molecules, 2013 - mdpi.com
Two novel series of RGD-MEKI conjugates derived from a MEK1/2 kinase inhibitor—PD0325901—have been developed for integrin receptor mediated anticancer therapy. The first …
Number of citations: 20 www.mdpi.com
S Chakrabarty - 2014 - search.proquest.com
The mitogen-activated protein kinases (MAPK) are a family of interrelated signal transduction kinases mediating intracellular responses to extracellular events. They are involved in …
Number of citations: 3 search.proquest.com
C Hao, X Li, Z Wang, L Liu, F He, Z Pan - European Journal of Medicinal …, 2023 - Elsevier
Mitogen-activated protein kinase kinases 1/2 (MEK1/2) play critical roles in the canonical RAS/RAF/MEK/ERK pathway. Highly selective and potent non-ATP-competitive allosteric MEK1…
Number of citations: 1 www.sciencedirect.com
J Wei, J Hu, L Wang, L Xie, MS Jin… - Journal of medicinal …, 2019 - ACS Publications
MEK1 and MEK2 (also known as MAP2K1 and MAP2K2) are the “gatekeepers” of the ERK signaling output with redundant roles in controlling ERK activity. Numerous inhibitors …
Number of citations: 42 pubs.acs.org
J Hu, J Wei, H Yim, L Wang, L Xie, MS Jin… - Journal of medicinal …, 2020 - ACS Publications
Previously, we reported a first-in-class von Hippel–Lindau (VHL)-recruiting mitogen-activated protein kinase kinases 1 and 2 (MEK1/2) degrader, MS432. To date, only two MEK1/2 …
Number of citations: 23 pubs.acs.org
CC Ayala-Aguilera, T Valero… - Journal of Medicinal …, 2021 - ACS Publications
The central role of dysregulated kinase activity in the etiology of progressive disorders, including cancer, has fostered incremental efforts on drug discovery programs over the past 40 …
Number of citations: 107 pubs.acs.org
M Korkutata, L Agrawal, M Lazarus - International Journal of Molecular …, 2022 - mdpi.com
The therapeutic potential of targeting adenosine A 2A receptors (A 2A Rs) is immense due to their broad expression in the body and central nervous system. The role of A 2A Rs in …
Number of citations: 12 www.mdpi.com
Y Cai, X Chen, B Yi, J Li, Z Wen - Obesity Reviews, 2022 - Wiley Online Library
Obesity, a burgeoning worldwide health system challenge, is associated with several comorbidities, including non‐alcoholic fatty liver disease (NAFLD), diabetes, atherosclerosis, and …
Number of citations: 2 onlinelibrary.wiley.com
Y Lin, K Roy, S Ioka, R Otani, M Amezawa… - Frontiers in …, 2023 - frontiersin.org
Background: Insomnia is associated with psychiatric illnesses such as bipolar disorder or schizophrenia. Treating insomnia improves psychotic symptoms severity, quality of life, and …
Number of citations: 3 www.frontiersin.org

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